

Unveiling "Big Gastrin": A Comparative Guide to Its Clinical Utility in Oncology

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Big gastrin*

Cat. No.: B1627793

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The quest for sensitive and specific biomarkers is a cornerstone of modern oncology research and drug development. Among the promising candidates, human progastrin (hPG80), often referred to as "**big gastrin**," has garnered significant attention for its potential role in cancer diagnostics, prognostics, and as a therapeutic target. This guide provides an objective comparison of progastrin with established tumor markers, supported by experimental data, to aid in the evaluation of its clinical and research applications.

Progastrin (hPG80): An Emerging Biomarker in Oncology

Progastrin is the precursor to the hormone gastrin.^{[1][2]} Under normal physiological conditions, it is processed into mature gastrin and is typically not detectable in the blood of healthy individuals.^[1] However, in various malignancies, tumor cells can secrete unprocessed progastrin into circulation.^{[1][2]} This circulating form, hPG80, has been implicated in key tumorigenic processes, including cell proliferation, angiogenesis, and the survival of cancer stem cells.^[1] The expression of the gene encoding progastrin, GAST, is a direct target of the Wnt/β-catenin signaling pathway, which is frequently dysregulated in cancer.^[3]

Comparative Analysis of Progastrin and Conventional Tumor Markers

A direct comparison of the diagnostic and prognostic performance of progastrin with established biomarkers such as Carcinoembryonic Antigen (CEA), Cancer Antigen 125 (CA-125), and Prostate-Specific Antigen (PSA) from head-to-head studies is limited in the current literature. However, by compiling data from various studies, we can assess their individual performances.

Diagnostic Performance

The diagnostic accuracy of a biomarker is crucial for its clinical utility in detecting cancer. The following tables summarize the reported diagnostic performance of progastrin (hPG80), CEA, CA-125, and PSA in various cancers.

Table 1: Diagnostic Performance of Progastrin (hPG80)

Cancer Type	Sensitivity	Specificity	Area Under the Curve (AUC)	Notes
Multiple Cancers (pooled)	77%	-	0.91	Detected in 15 different cancer types.[3]
Lung Cancer	-	88% (for hPG80 > 7.73 pM in patients > 58 years)	0.75	[4]
Hepatocellular Carcinoma	-	88% (for hPG80 > 7.73 pM in patients > 58 years)	0.75	[4]
Neuroendocrine Neoplasms	58.67% - 69.23%	90%	-	Compared to a young healthy control group.[5]
Early-Stage Cancers (pooled)	100%	80%	0.89	In a multi-cancer early detection study.[6]

Table 2: Diagnostic Performance of Conventional Biomarkers

Biomarker	Cancer Type	Sensitivity	Specificity	Area Under the Curve (AUC)
CEA	Colorectal Cancer	50% - 80%	>80%	-
CA-125	Ovarian Cancer (Epithelial)	-	-	0.91
PSA	Prostate Cancer	High (e.g., 93%)	Low (e.g., 20%)	0.72 - 0.97

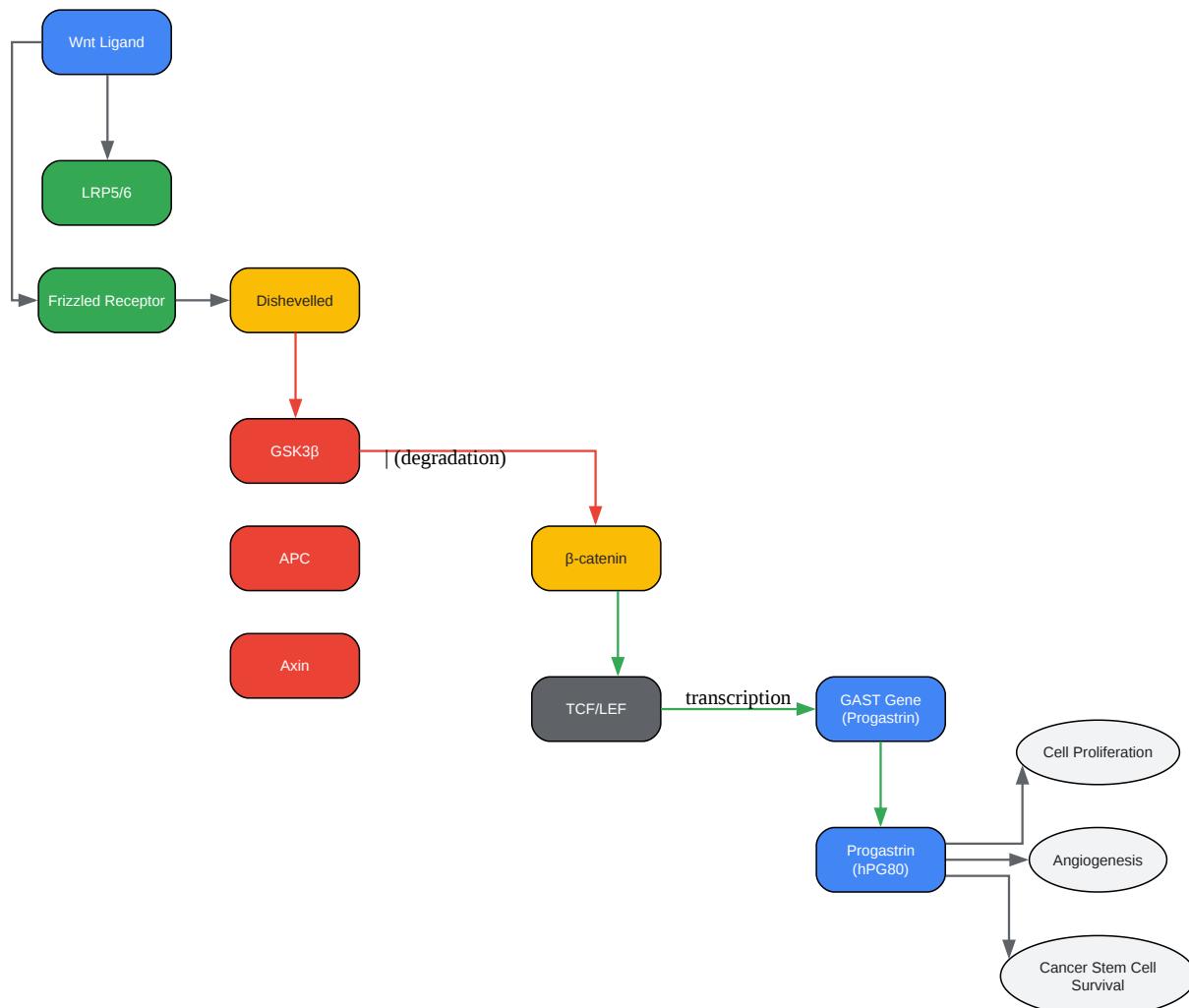
It is important to note that the sensitivity and specificity of these markers can vary significantly depending on the cancer stage, the cutoff values used, and the patient population studied. One study suggested that hPG80 identified more patients than conventional tumor markers in several cancers, with the exception of prostate cancer where its performance was similar to PSA.[\[7\]](#)

Prognostic Performance

The ability of a biomarker to predict patient outcomes is critical for risk stratification and treatment planning. The following tables summarize the prognostic value of progastrin and other established markers.

Table 3: Prognostic Performance of Progastrin (hPG80)

Cancer Type	Association with Outcome	Hazard Ratio (HR) / p-value
Metastatic Renal Cell Carcinoma	High hPG80 levels associated with poorer overall survival.	p < 0.0001 [8]
Hepatocellular Carcinoma	High hPG80 levels associated with significantly lower median overall survival.	p < 0.0001 [9] [10]

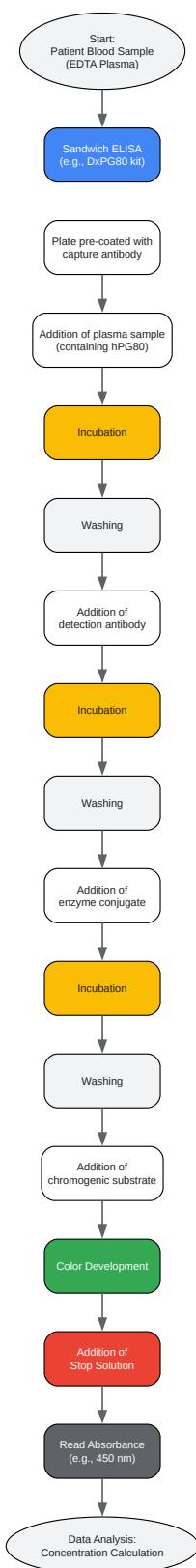

Table 4: Prognostic Performance of Conventional Biomarkers

Biomarker	Cancer Type	Association with Outcome	Hazard Ratio (HR) / p-value
CA-125	Ovarian Cancer (Advanced)	Elevated pretreatment levels associated with shorter progression-free survival.	HR for progression increased by 7% for every 1-fold increase in CA-125 (p < 0.001) [11]
CA-125	Ovarian Cancer (Epithelial)	Higher pretreatment levels significantly associated with poorer overall and progression-free survival.	OS: HR=1.62; PFS: HR=1.59 (p<0.001 for both) [12]

Signaling Pathways and Experimental Workflows

Progastrin Signaling Pathway

Progastrin exerts its pro-tumorigenic effects through various signaling pathways. A key pathway involves its interaction with the Wnt/β-catenin signaling cascade. The GAST gene, which encodes progastrin, is a direct target of this pathway, creating a potential positive feedback loop that promotes cancer progression.



[Click to download full resolution via product page](#)

Caption: Progastrin and the Wnt/β-catenin signaling pathway in cancer.

Experimental Workflow for hPG80 Measurement

The quantification of circulating hPG80 is typically performed using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA). The DxPG80 kit is a commercially available assay for this purpose.

[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for measuring hPG80 levels.

Experimental Protocols

Measurement of Circulating hPG80 by ELISA (DxPG80 Assay)

This protocol is a generalized summary based on available information for the DxPG80 ELISA kit. For precise details, refer to the manufacturer's instructions.

1. Sample Collection and Preparation:

- Collect whole blood samples in EDTA-containing tubes.
- Centrifuge the samples to separate the plasma.
- Store plasma samples at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.

2. ELISA Procedure:

- Bring all reagents and samples to room temperature before use.
- Add standards, controls, and plasma samples to the appropriate wells of the microplate pre-coated with an anti-hPG80 capture antibody.
- Incubate the plate, typically for 60-90 minutes at 37°C.
- Wash the wells multiple times with the provided wash buffer to remove unbound substances.
- Add a biotin-labeled anti-hPG80 detection antibody to each well and incubate, usually for 60 minutes at 37°C.
- Wash the wells again.
- Add a streptavidin-HRP (Horseradish Peroxidase) conjugate and incubate, typically for 30 minutes at 37°C.
- Perform a final wash step.

- Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution to each well and incubate in the dark for 10-20 minutes at 37°C to allow for color development.
- Stop the reaction by adding a stop solution.
- Measure the optical density (absorbance) of each well using a microplate reader at a wavelength of 450 nm.

3. Data Analysis:

- Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
- Determine the concentration of hPG80 in the patient samples by interpolating their absorbance values from the standard curve.

The DxPG80 assay has a reported limit of detection of 1 pM and a limit of quantification of 3.3 pM.[13] It shows no cross-reactivity with other gastrin-related peptides like gastrin-17, Gastrin-Gly, or CTFP (C-Terminus Flanking Peptide), nor with other common tumor markers such as CA125, CEA, or PSA.[4][13]

Conclusion and Future Directions

Circulating progastrin (hPG80) shows considerable promise as a pan-cancer biomarker with potential applications in diagnosis, prognosis, and monitoring of treatment response. Its connection to the fundamental Wnt signaling pathway provides a strong biological rationale for its involvement in tumorigenesis. While existing data suggests favorable performance characteristics, there is a clear need for large-scale, prospective clinical trials that directly compare the diagnostic and prognostic utility of hPG80 against or in combination with established biomarkers like CEA, CA-125, and PSA across various cancer types. Such studies are essential to definitively establish the clinical value of "**big gastrin**" and guide its integration into routine oncological practice and drug development pipelines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ascopubs.org [ascopubs.org]
- 2. Association between Serum Progastrin Biomarker Level and Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Diagnostic value of the wnt target and cancer-associated blood biomarker hPG80: ONCOPRO case-control prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hPG80 (Circulating Progastrin), a Novel Blood-Based Biomarker for Detection of Poorly Differentiated Neuroendocrine Carcinoma and Well Differentiated Neuroendocrine Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gavinpublishers.com [gavinpublishers.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Plasma hPG80 (Circulating Progastrin) as a Novel Prognostic Biomarker for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Plasma hPG80 (Circulating Progastrin) as a Novel Prognostic Biomarker for Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [christie.openrepository.com]
- 12. Confirmation of the utility of the CA-125 elimination rate (KELIM) as an indicator of the chemosensitivity in advanced-stage ovarian cancer in a “real-life setting” - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unveiling "Big Gastrin": A Comparative Guide to Its Clinical Utility in Oncology]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1627793#correlation-of-big-gastrin-levels-with-clinical-outcomes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com